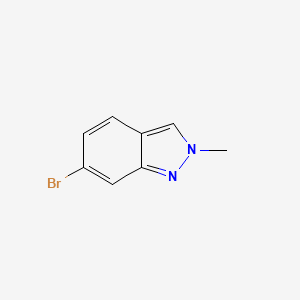

6-Bromo-2-methyl-2H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFYDANLZQCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626438 | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-95-1 | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-2-methyl-2H-indazole

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-methyl-2H-indazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the synthetic protocol, spectroscopic and spectrometric data, and the potential biological relevance of this molecule, offering a foundational resource for its application in medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol .[1] The structure consists of a bicyclic aromatic system, where a benzene ring is fused to a pyrazole ring, with a bromine atom attached at the 6-position and a methyl group at the 2-position of the indazole core.

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| CAS Number | 590417-95-1 |

| IUPAC Name | This compound |

| SMILES | CN1C=C2C=CC(=CC2=N1)Br |

| Appearance | Yellow crystalline solid[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-methylation of 6-bromoindazole. This reaction yields a mixture of the N1 and N2 methylated isomers, which can be separated by column chromatography.

Synthesis of this compound

Protocol:

To a solution of 6-bromoindazole (5.0 g, 25.4 mmol) in 50 mL of tetrahydrofuran (THF) under ice bath cooling, sodium hydride (95%, 672 mg, 26.6 mmol) is slowly added. The reaction mixture is stirred for 30 minutes. Subsequently, iodomethane (6.36 mL, 102 mmol) is added dropwise at room temperature. Upon completion of the reaction, it is quenched with an aqueous ammonium chloride solution. The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 1-methyl-6-bromoindazole and 2-methyl-6-bromoindazole.[2]

Logical Flow of Synthesis:

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | s | 1H | H3 |

| ~ 7.6 - 7.7 | d | 1H | H7 |

| ~ 7.5 - 7.6 | d | 1H | H4 |

| ~ 7.1 - 7.2 | dd | 1H | H5 |

| ~ 4.1 - 4.2 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 149.0 | C7a |

| ~ 129.0 | C3 |

| ~ 125.0 | C5 |

| ~ 122.0 | C4 |

| ~ 120.0 | C7 |

| ~ 118.0 | C6 (C-Br) |

| ~ 115.0 | C3a |

| ~ 35.0 | N-CH₃ |

General Experimental Protocol for NMR Spectroscopy:

A sample of 5-20 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1610-1590 | Medium-Strong | C=C aromatic ring stretch |

| 1500-1450 | Medium-Strong | C=N stretch |

| 1100-1000 | Strong | C-N stretch |

| 800-700 | Strong | C-Br stretch |

General Experimental Protocol for FT-IR Spectroscopy:

For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[4] The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.[4]

Mass Spectrometry (MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to determine the molecular weight and purity of the compound.

Table 4: HPLC-MS Data

| Parameter | Value |

| Retention Time (t R) | 1.54 min |

| Calculated Mass (C₈H₇BrN₂) | 209.98 |

| Observed Mass [M+H]⁺ | 211.0 |

General Experimental Protocol for HPLC-MS:

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is injected into an HPLC system coupled to a mass spectrometer. The separation is performed on a suitable column (e.g., C18) with a gradient elution. The mass spectrum is acquired using an appropriate ionization technique, such as electrospray ionization (ESI).[5]

Potential Biological Significance and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[6] Many indazole-containing compounds have been developed as potent anti-cancer agents that target various protein kinases involved in cell signaling pathways.[6][7]

One of the key signaling pathways targeted by indazole derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8] Specifically, inhibitors targeting VEGFR-2 have shown significant therapeutic potential.[6][7][8]

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the putative inhibitory action of an indazole-based kinase inhibitor. By binding to the ATP-binding site of the VEGFR-2 kinase domain, the inhibitor blocks the autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to an anti-angiogenic effect.

Conclusion

The structural elucidation of this compound is well-supported by a combination of synthetic methodology and spectrometric analysis. While detailed experimental spectroscopic data requires further dissemination, the established protocols for its synthesis and analysis provide a solid foundation for its use in research and development. The prevalence of the indazole scaffold in clinically relevant kinase inhibitors suggests that this compound and its derivatives are valuable building blocks for the discovery of novel therapeutic agents. This technical guide serves as a centralized resource to facilitate such endeavors.

References

- 1. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. organomation.com [organomation.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Section 1: Introduction and Overview

An In-depth Technical Guide to 6-Bromo-2-methyl-2H-indazole (CAS: 590417-95-1): Properties, Synthesis, and Applications

This compound, identified by CAS number 590417-95-1, is a halogenated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its indazole core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substitution pattern of this molecule—a bromine atom at the 6-position and a methyl group at the 2-position of the indazole ring—imparts unique reactivity and structural characteristics, making it a valuable intermediate for drug discovery, materials science, and agrochemical development.[1][2]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, exploring the nuances of its synthesis with a focus on regioselectivity, outlining its key applications, and summarizing essential safety and handling protocols. The insights herein are intended to facilitate its effective use in the laboratory and to accelerate innovation.

Section 2: Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is crucial for its proper storage, handling, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 590417-95-1 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrN₂ | [1][2][3][4] |

| Molecular Weight | 211.06 g/mol | [1][2][3][4] |

| IUPAC Name | 6-bromo-2-methylindazole | [1][4] |

| Synonyms | This compound, 2-Methyl-6-bromoindazole | [1] |

| Appearance | White to yellow or orange solid/powder | [1][2] |

| Melting Point | 83 - 88 °C | [1] |

| Boiling Point | ~322.7 °C at 760 mmHg | [1] |

| Purity | ≥95% (HPLC) to 97% | [2] |

| InChI Key | BVYFYDANLZQCPV-UHFFFAOYSA-N | [4] |

| Storage Conditions | Sealed in a dry place, room temperature or 0-8°C | [2] |

Section 3: Synthesis Methodologies: A Focus on Regioselectivity

The synthesis of this compound presents a classic chemical challenge: controlling the site of methylation on the indazole ring. Alkylation of the parent 6-bromo-1H-indazole can occur at either the N1 or N2 position, leading to two different constitutional isomers. Achieving high regioselectivity for the desired N2 isomer is paramount for efficient synthesis. Below, we explore several field-proven approaches.

Classical N-Alkylation

The most direct route involves the deprotonation of 6-bromo-1H-indazole with a strong base followed by quenching with a methylating agent.

-

Causality: The choice of base and solvent system is critical in directing the regioselectivity. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is commonly used to generate the indazolide anion. The subsequent reaction with methyl iodide yields a mixture of N1 and N2 methylated products. While straightforward, this method often requires chromatographic separation to isolate the desired 2-methyl isomer from its 1-methyl counterpart (CAS 590417-94-0), impacting overall yield.[3]

Protocol: Synthesis via Classical N-Alkylation [3]

-

Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (95%, ~1.05 eq) portion-wise, ensuring the temperature remains low.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

-

Alkylation: Add methyl iodide (~4 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to separate the N1 and N2 isomers.

Modern Transition Metal-Catalyzed Cyclization

To circumvent the regioselectivity issues of direct alkylation, modern synthetic strategies construct the methylated indazole ring directly using transition metal catalysts. These methods offer superior control and efficiency.

-

Palladium-Catalyzed Approach: This strategy utilizes a tandem N-benzylation/intramolecular N-arylation sequence, starting from 2-bromobenzyl bromides and methylhydrazine derivatives. The palladium catalyst, in conjunction with a suitable ligand (e.g., t-Bu₃PHBF₄) and base, facilitates the crucial C-N bond formation to construct the 2H-indazole core with high regiocontrol.[1]

-

Copper-Catalyzed Approach: Copper(I) oxide nanoparticles (Cu₂O-NP) enable a one-pot, three-component assembly from 2-bromobenzaldehydes, methylamine, and sodium azide. This cascade reaction proceeds through imine formation followed by copper-mediated C-N and N-N bond formation, preserving the bromo-substitution.[1]

Causality: These methods are advantageous as the nitrogen of the methylhydrazine or methylamine is directed to the N2 position from the outset, precluding the formation of the N1 isomer. The choice between palladium and copper can depend on substrate scope, cost, and catalyst sensitivity.

References

physical and chemical properties of 6-Bromo-2-methyl-2H-indazole

An In-depth Technical Guide on 6-Bromo-2-methyl-2H-indazole

Introduction

This compound is a heterocyclic compound belonging to the indazole class, which are bicyclic aromatic structures containing nitrogen. The 2H-indazole motif is a significant scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceutical drugs.[1] This technical guide provides a comprehensive overview of the known , including its synthesis, reactivity, and analytical characterization. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

The properties of this compound have been determined through a combination of experimental data and predictive modeling. It is typically supplied as an off-white to light yellow or white to yellow solid.[1][2] For stability, it should be stored sealed in a dry environment at room temperature.[1]

Identifier and Formula Information

| Identifier | Value | Source |

| IUPAC Name | 6-bromo-2-methylindazole | [3] |

| CAS Number | 590417-95-1 | [1][3] |

| Molecular Formula | C₈H₇BrN₂ | [1][3] |

| InChI | InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | [3] |

| InChIKey | BVYFYDANLZQCPV-UHFFFAOYSA-N | [3] |

| SMILES | CN1C=C2C=CC(=CC2=N1)Br | [2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 211.06 g/mol | [1][3] |

| Monoisotopic Mass | 209.97926 Da | [3] |

| Melting Point | 83°C to 88°C | [2] |

| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [1] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | -0.02 ± 0.30 (Predicted) | [1] |

| Purity | ≥96% (GC), 97% | [2] |

Spectroscopic Data

| Technique | Data | Source |

| LC-MS | m/z: 211.0 ([M+H]⁺), Retention Time (tR): 1.54 min (UV 254 nm) | [1][4] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves the methylation of 6-bromoindazole.[1][4] This reaction typically yields a mixture of two isomers, 1-methyl-6-bromoindazole and the target compound, 2-methyl-6-bromoindazole, which must be separated.[1][4]

Materials:

-

6-bromoindazole (5.0 g, 25.4 mmol)

-

Sodium hydride (95%, 672 mg, 26.6 mmol)

-

Iodomethane (6.36 mL, 102 mmol)

-

Tetrahydrofuran (THF) (50 mL)

-

Aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 6-bromoindazole (5.0 g, 25.4 mmol) in tetrahydrofuran (THF) (50 mL) is prepared.[1][4]

-

Under ice bath cooling conditions, sodium hydride (95%, 672 mg, 26.6 mmol) is slowly added to the solution.[1][4]

-

Iodomethane (6.36 mL, 102 mmol) is added dropwise at room temperature.[1][4]

-

After the reaction is complete, it is quenched with an aqueous ammonium chloride solution.[1][4]

-

The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate.[1][4]

-

The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][4]

-

The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2-methyl-6-bromoindazole as a yellow crystalline solid (2.28 g, 43% yield) and 1-methyl-6-bromoindazole as a yellow oil (2.71 g, 51% yield).[1][4]

Caption: Synthesis of this compound via methylation.

Chemical Reactivity and Applications

Indazole derivatives, including halogenated forms like this compound, are valuable intermediates in organic synthesis.[5] They serve as precursors for a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][5]

The reactivity of this compound is influenced by the electron-donating and withdrawing groups on the indazole ring. The bromine atom at the 6-position and the methyl group at the 2-position dictate its participation in various chemical transformations.

Key Reaction Types:

-

Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck couplings), which is a common strategy for elaborating the indazole core.[6]

-

C-H Functionalization: Recent advances have focused on the direct functionalization of C-H bonds in 2H-indazoles, offering more efficient routes to complex derivatives.[1]

-

Halogenation: The indazole ring can undergo further halogenation at other positions under specific conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[5][7]

Caption: High-level overview of potential chemical reactions.

Safety and Hazards

According to aggregated GHS information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Analytical Workflow

Confirmation of the identity and purity of this compound is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique used for this purpose.[1][4]

Caption: Workflow for identity and purity analysis via HPLC-MS.

Conclusion

This compound is a key heterocyclic intermediate with established physical properties and well-defined synthetic routes. Its utility in the synthesis of complex molecules makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Understanding its reactivity, supported by robust analytical characterization, is essential for its effective application in the development of novel chemical entities.

References

- 1. This compound CAS#: 590417-95-1 [m.chemicalbook.com]

- 2. Buy this compound (EVT-467646) | 590417-95-1 [evitachem.com]

- 3. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 6-Bromo-2-methyl-2H-indazole. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors in anti-cancer therapies.

Core Compound Properties

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂.[1] Its chemical structure features a bromine atom at the 6-position and a methyl group at the 2-position of the indazole ring.

| Property | Value | Source |

| Molecular Weight | 211.06 g/mol | [1] |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| CAS Number | 590417-95-1 | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |

Synthesis and Characterization

The synthesis of this compound can be achieved through the methylation of 6-bromo-1H-indazole. This reaction typically yields a mixture of the 1-methyl and 2-methyl isomers, which can then be separated by chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-methylation of indazoles.

Materials:

-

6-bromo-1H-indazole

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add sodium hydride.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 1-methyl and 2-methyl isomers.[2]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the position of the methyl group on the indazole ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound and for detecting and quantifying any impurities.

Biological Activity and Potential Applications

Indazole derivatives are recognized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[3][4] Many approved anti-cancer drugs, such as axitinib and pazopanib, feature an indazole core.[3] These compounds often act as competitive inhibitors at the ATP-binding site of protein kinases.

While specific biological data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors suggests it could be a valuable building block or a candidate for screening in kinase inhibition assays. Key kinase targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial in tumor angiogenesis and cell proliferation.[3][4]

Potential Signaling Pathway Involvement

Given the known targets of indazole derivatives, this compound could potentially inhibit signaling pathways driven by receptor tyrosine kinases like VEGFR-2 and c-Met. Inhibition of these pathways can disrupt downstream signaling cascades, leading to reduced cell proliferation, migration, and angiogenesis.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the kinase inhibitory activity of compounds such as this compound.

Experimental Workflow: Kinase Inhibitor Discovery

Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 or c-Met)

This protocol outlines a general procedure to assess the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2 or c-Met)

-

Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque multi-well plates (e.g., 96- or 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a multi-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add a solution containing the kinase enzyme and the substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit that stops the reaction.

-

Add the detection reagent from the kit to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for a specified time to stabilize the signal.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6][7][8][9][10][11][12][13]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis is achievable through established methods, and its structure lends itself to further chemical modification to explore structure-activity relationships. The protocols and information provided in this guide offer a foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related indazole derivatives in the pursuit of new therapeutic agents.

References

- 1. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Tautomeric Forms of Bromo-Methyl-Indazoles: An In-Depth Technical Guide

Abstract

Indazole and its derivatives are foundational scaffolds in medicinal chemistry, with their tautomeric nature playing a pivotal role in their biological activity and physicochemical properties. This guide provides an in-depth exploration of the tautomeric forms of bromo-methyl-substituted indazoles, a class of compounds of significant interest in drug discovery. We will delve into the fundamental principles of indazole tautomerism, the influence of bromo and methyl substituents on the tautomeric equilibrium, and the spectroscopic and computational methods used for their characterization. Detailed experimental protocols for the synthesis and analysis of a representative bromo-methyl-indazole are also provided, offering researchers a practical guide to navigating the complexities of these fascinating molecules.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, is composed of a benzene ring fused to a pyrazole ring.[1] This structure gives rise to annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole ring, leading to two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] A third, less common tautomer, 3H-indazole, is generally not a significant contributor to the equilibrium.[3]

The 1H- and 2H-tautomers exhibit distinct electronic distributions and geometries, which in turn influence their properties. The 1H-tautomer possesses a benzenoid structure and is generally the more thermodynamically stable form.[4][5] In contrast, the 2H-tautomer has a quinonoid-like structure.[4] The energy difference between these two forms is a critical factor in determining the predominant tautomer in a given environment.[6]

The significance of understanding and controlling indazole tautomerism in drug development cannot be overstated. The specific tautomeric form of an indazole-containing drug can profoundly impact its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile. For instance, the hydrogen bonding capabilities of the N-H group, a key feature in many drug-receptor interactions, differ between the 1H- and 2H-tautomers.

The Influence of Bromo and Methyl Substituents on Tautomeric Equilibrium

The introduction of substituents onto the indazole ring can significantly alter the tautomeric equilibrium. Both the electronic nature and the position of the substituent play a crucial role in modulating the relative stabilities of the 1H- and 2H-tautomers.

Electronic Effects:

-

Electron-withdrawing groups (EWGs) , such as a bromo group, tend to decrease the energy difference between the 1H- and 2H-tautomers.[6] This is because the EWG can stabilize the electron-rich quinonoid system of the 2H-tautomer.

-

Electron-donating groups (EDGs) , such as a methyl group, generally favor the 1H-tautomer by enhancing the aromaticity of the benzenoid ring.

Steric Effects:

The position of the substituents can also exert steric effects that influence the tautomeric preference. For example, a bulky substituent at the C3 position might disfavor the 2H-tautomer due to steric hindrance with the per-hydrogen at the C7 position.

In the case of bromo-methyl-indazoles, the interplay between the electron-withdrawing bromo group and the electron-donating methyl group, along with their respective positions on the ring, creates a nuanced landscape of tautomeric preferences. A comprehensive understanding of these effects is essential for the rational design of indazole-based therapeutic agents.

Spectroscopic Characterization of Bromo-Methyl-Indazole Tautomers

The unambiguous identification of the predominant tautomeric form of a bromo-methyl-indazole is crucial. Several spectroscopic techniques are indispensable tools for this purpose.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole tautomers in solution.[5] Both ¹H and ¹³C NMR provide diagnostic signals that allow for the confident assignment of the tautomeric form.[8][9]

Key Diagnostic Features in ¹H NMR:

-

N-H Proton: In 1H-indazoles, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).[7][10]

-

H-3 Proton: The chemical shift of the H-3 proton is a key differentiator. In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[7]

-

Aromatic Protons: The chemical shifts of the protons on the benzene ring can also provide clues to the tautomeric form, with subtle but consistent differences observed between the 1H and 2H isomers.[7]

Key Diagnostic Features in ¹³C NMR:

The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly sensitive to the tautomeric state and serve as reliable diagnostic markers.[8][9]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Indazole Tautomers

| Proton | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differences |

| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |

| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[7] |

| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the N-H stretching vibrations. The N-H stretching band in 1H-indazoles is typically observed in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the 1H- and 2H-tautomers differ, leading to distinct UV-Vis absorption spectra. The 2H-tautomer, with its quinonoid structure, often absorbs at longer wavelengths compared to the 1H-tautomer.[11]

Computational Analysis of Tautomer Stability

In addition to experimental methods, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers.[12][13] Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometries and relative energies of the 1H- and 2H-tautomers of substituted indazoles.[14] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can guide synthetic efforts towards the desired isomer.

Experimental Protocols

Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

This protocol outlines a multi-step synthesis of a representative bromo-methyl-indazole derivative.[15]

Step 1: N-Methylation of 6-Bromo-1H-indazole

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.

Step 2: Nitration of 6-Bromo-1-methyl-1H-indazole

-

To a solution of 6-bromo-1-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 6-bromo-1-methyl-4-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

-

To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

-

Purge the vessel with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine.

NMR Spectroscopic Analysis Protocol

-

Sample Preparation: Dissolve 5-10 mg of the synthesized bromo-methyl-indazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum.

-

2D NMR Experiments: For unambiguous assignment of signals, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[10]

Visualization of Tautomeric Equilibrium and Synthetic Workflow

Caption: Tautomeric equilibrium of bromo-methyl-indazoles.

Caption: Synthetic workflow for a bromo-methyl-indazole.

Conclusion

The tautomerism of bromo-methyl-indazoles is a multifaceted phenomenon with profound implications for their application in drug discovery. A thorough understanding of the factors that govern the tautomeric equilibrium, coupled with robust analytical techniques for their characterization, is essential for the successful development of novel indazole-based therapeutics. This guide has provided a comprehensive overview of the theoretical and practical aspects of studying these important molecules, equipping researchers with the knowledge and tools necessary to advance their research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Predominance of 1H-Indazole: A Technical Guide to Tautomeric Stability

For Immediate Release

A comprehensive analysis for researchers, scientists, and drug development professionals on the tautomeric equilibrium and relative stability of 1H-indazole and 2H-indazole. This guide synthesizes computational and experimental data to provide a definitive understanding of the factors governing their stability.

Executive Summary

Introduction to Indazole Tautomerism

Indazole (also known as benzopyrazole) is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring with a pyrazole ring.[5] The position of the proton on the nitrogen atoms of the pyrazole ring gives rise to annular tautomerism, resulting principally in the 1H- and 2H-isomers.[3][7]

-

1H-Indazole: Features a benzenoid structure, where the benzene ring retains its full aromatic character. This is generally considered the more stable tautomer.[2][8]

-

2H-Indazole: Possesses a quinonoid-like structure, which leads to a partial loss of aromaticity in the fused benzene ring.[1][2]

The interconversion between these two forms is a dynamic equilibrium that has profound implications for the molecule's reactivity, spectroscopic properties, and biological activity.[3][4] Understanding the factors that dictate the position of this equilibrium is paramount for rational drug design and synthetic strategy.

Caption: Tautomeric equilibrium between the more stable 1H- and less stable 2H-indazole.

Thermodynamic Stability: A Quantitative Comparison

The greater stability of 1H-indazole is not a marginal effect. It has been consistently quantified by numerous high-level computational studies and corroborated by experimental findings.

Computational Energetics

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in dissecting the energy landscape of the indazole tautomers. Methods such as Møller-Plesset perturbation theory (MP2) consistently predict the 1H form to be more stable.[5][6][9] The calculated energy difference varies slightly depending on the level of theory and basis set employed, but the consensus is clear.

Table 1: Calculated Energy Differences (ΔE) and Gibbs Free Energy Differences (ΔG) for the 1H → 2H Tautomerization

| Method/Level of Theory | Basis Set | Phase | ΔE (kcal/mol) | ΔG298 (kcal/mol) | Reference |

| MP2 | 6-31G** | Gas | 3.6 | 4.1 | Catalan et al., 1996[6][9] |

| MP2 | 6-31G | Gas | 4.08 | - | Catalan et al., 1996[6] |

| Ab Initio (LCGO) | - | Gas | 10.7 | - | Palmer & Kennedy, 1978[4] |

| Ab Initio (STO-3G) | STO-3G | Gas | 10.0-12.9 | - | Hodosĕk et al., 1988[4] |

| Ab Initio (6-31G) | 6-31G | Gas | 9.2-10.0 | - | Catalan et al., 1994[4] |

Note: 1 kcal/mol = 4.184 kJ/mol. Values demonstrate the consistent energetic favorability of the 1H-tautomer.

These calculations show that a significant energy input is required to convert the 1H-tautomer to the 2H-form, explaining the former's predominance.[6]

Experimental Validation

Experimental data aligns with theoretical predictions. Techniques such as photoelectron spectroscopy, mass spectrometry, and NMR spectroscopy in various solvents confirm that 1H-indazole is the major tautomer present.[6][10]

-

In Solution: pKₐ measurements in water indicate that the equilibrium constant KT = [1H]/[2H] is approximately 51.4, which corresponds to a Gibbs free energy difference (ΔG) of about 2.3 kcal/mol in favor of the 1H-tautomer.[5][6][11]

-

In the Gas Phase: UV spectroscopy studies of indazole and its N-methyl derivatives at elevated temperatures provide clear evidence for the predominance of the 1H-form.[6]

-

In the Solid State: X-ray crystallography and solid-state NMR-NQR spectroscopy also identify the 1H-tautomer as the stable form in the crystal lattice.[1][7]

Core Factors Governing Tautomeric Stability

The observed stability of 1H-indazole is not arbitrary but is rooted in fundamental principles of chemical structure and bonding.

-

Aromaticity: This is the most critical factor. The 1H-tautomer has a fully benzenoid sextet in the fused six-membered ring, maximizing aromatic stabilization. The 2H-tautomer's quinonoid structure disrupts this aromaticity, incurring a substantial energetic penalty.[1][6]

-

Dipole Moment: The 2H-indazole isomer possesses a significantly larger dipole moment (approx. 3.4 D for 2-methylindazole) compared to the 1H-isomer (approx. 1.5 D for 1-methylindazole).[7][12] While polar solvents might be expected to stabilize the more polar 2H-tautomer, studies show that the aromaticity factor is dominant, and the 1H-form remains more stable regardless of the solvent.[5][11]

-

Hydrogen Bonding: While 1H-indazole is intrinsically more stable, specific substitution patterns can shift the equilibrium. In certain 3-substituted indazoles, the formation of strong intramolecular or intermolecular hydrogen bonds can stabilize the 2H-tautomer, making it the predominant form in less polar solvents.[1][8][13]

-

Basicity: 2H-Indazole derivatives are stronger bases than their 1H-counterparts.[5] This is attributed to the higher proton affinity of the ring nitrogen in the 2H-form.

Experimental Protocols for Synthesis and Characterization

The distinct properties of the two tautomers necessitate regioselective synthetic methods and unambiguous characterization techniques.

Regioselective Synthesis

While direct synthesis of indazole typically yields the thermodynamically favored 1H-tautomer, specific strategies have been developed to access the less stable 2H-isomers.[14][15]

-

Synthesis of 1H-Indazoles: A common route involves the reductive cyclization of 2-nitrobenzaldehydes or related precursors with hydrazine.[5][15]

-

Synthesis of 2H-Indazoles: Accessing the 2H scaffold often requires multi-component reactions or directed synthesis. A prevalent method is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[14][16][17]

Spectroscopic Differentiation Protocol

NMR spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles, and by extension, for studying the tautomeric equilibrium of the parent compound.[10][18][19]

Step-by-Step Protocol for Tautomer Identification using NMR:

-

Sample Preparation: Dissolve the indazole sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred as it clearly shows the N-H proton signal.

-

Acquire 1H NMR Spectrum:

-

1H-Tautomer: The N1-H proton typically appears as a broad singlet far downfield (δ > 12 ppm in DMSO-d6). The proton at the C7 position is significantly influenced by the adjacent N1-H.

-

2H-Tautomer: The N2-H proton is generally more shielded and appears further upfield compared to the N1-H proton. The molecule has a higher degree of symmetry, which can be reflected in the aromatic proton patterns.

-

-

Acquire 13C NMR Spectrum:

-

Acquire 2D NMR Spectra (HSQC/HMBC):

-

For substituted indazoles, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is definitive. Look for the three-bond correlation (3JCH) from the N-alkyl protons to the ring carbons.

-

N-1 Isomer: The N1-CHn protons will show a correlation to both C7a and C3.

-

N-2 Isomer: The N2-CHn protons will show a correlation only to C3. This lack of correlation to C7a is an unambiguous marker for N-2 substitution.

-

-

Data Analysis: Compare the observed chemical shifts and correlations to literature values for known 1H- and 2H-indazoles to confirm the structure.[20]

Caption: Workflow for unambiguous structural assignment of indazole tautomers using NMR.

Conclusion

The consensus from decades of theoretical and experimental research is definitive: 1H-indazole is the more stable tautomer compared to 2H-indazole . The stability margin, on the order of 3.6-5.1 kcal/mol, is primarily driven by the preservation of aromaticity in the benzenoid structure of the 1H-form. While solvent effects and specific substitution patterns involving hydrogen bonding can modulate the tautomeric equilibrium, they do not reverse the intrinsic stability of the parent system.[11][13] For professionals in drug development and synthetic chemistry, a firm grasp of this principle is essential for predicting molecular properties, designing rational syntheses, and interpreting analytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. caribjscitech.com [caribjscitech.com]

- 8. researchgate.net [researchgate.net]

- 9. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2H-Indazole synthesis [organic-chemistry.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural and electronic characteristics have facilitated the creation of a wide array of therapeutic agents targeting diverse disease areas. This in-depth technical guide explores the historical origins of substituted indazoles, charting their discovery and the progression of their synthesis. We will examine the foundational experimental protocols that laid the groundwork for modern synthetic strategies and delve into the early discoveries of their biological activities, which first hinted at the immense therapeutic promise of this remarkable heterocyclic system.

The Genesis of a Scaffold: Pioneering Synthetic Strategies

The narrative of substituted indazoles commences in the late 19th century, with visionary chemists establishing the foundations for what would evolve into a cornerstone of drug discovery.

The First Indazole Derivative: Fischer's Synthesis of Indazolone (c. 1883)

The initial synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his groundbreaking work, he prepared an oxo-substituted derivative, 3-indazolone, rather than the parent indazole.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]

-

Starting Material: o-Hydrazinobenzoic acid hydrochloride

-

Procedure:

-

A mixture of 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid is refluxed for 30 minutes.

-

The resulting pale yellow solution is concentrated on a steam bath to approximately one-fourth of its original volume.

-

Upon cooling, the indazolone crystallizes.

-

The crystals are collected by filtration, washed with a small amount of cold water, and dried.

-

-

Reaction Conditions: Refluxing in acidic aqueous solution followed by concentration and cooling.

-

Observations: Fischer's work established the formation of a novel heterocyclic system, which he named "indazol." This seminal research, while not yielding the parent indazole, was the pivotal first step in the recognition and exploration of this chemical class.

The Parent Indazole: The Jacobson Synthesis

A classic and widely recognized method for the preparation of the parent 1H-indazole is the Jacobson synthesis, which typically involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[2]

Experimental Protocol: Jacobson Indazole Synthesis [2][3]

-

Starting Material: o-Toluidine

-

Procedure:

-

o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).

-

The mixture is cooled in an ice bath, and a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) is introduced while maintaining the temperature between +1° and +4°C.

-

After completion of the nitrosation, the solution is poured onto ice and water, and the separated oil is extracted with benzene.

-

The benzene extract is washed, treated with methanol, and a solution of sodium methoxide in methanol is added dropwise while cooling.

-

After gas evolution ceases, the solution is briefly heated, cooled, and extracted with hydrochloric acid.

-

The combined acid extracts are treated with excess ammonia to precipitate the indazole.

-

The crude indazole is collected by filtration, washed, dried, and purified by vacuum distillation.

-

-

Quantitative Data:

Early Biologically Active Substituted Indazoles: The Dawn of a Therapeutic Revolution

The unique structural features of the indazole nucleus hinted at its potential to interact with biological systems. Early investigations into the biological activities of substituted indazoles unveiled a spectrum of pharmacological effects, laying the groundwork for future drug discovery endeavors.

Anti-inflammatory Properties: The Landmark Case of Benzydamine

One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.

Experimental Protocol: Synthesis of Benzydamine [4][5]

-

Starting Materials: 1-benzyl-3-hydroxy-1H-indazole sodium salt, 1-chloro-3-dimethylaminopropane, xylene.

-

Procedure:

-

The sodium salt of 1-benzyl-3-hydroxy-1H-indazole (15 g) is suspended in xylene (130 ml).[5]

-

A solution of 1-chloro-3-dimethylaminopropane (6.5 g) in xylene (10 ml) is added rapidly.[5]

-

The mixture is heated, and additional portions of the chlorobase are added over several hours while refluxing.[5]

-

After cooling, the mixture is washed with water, and the xylene is distilled off.[5]

-

The crude benzydamine is then purified, for example, by steam distillation.[5]

-

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Benzydamine exerts its anti-inflammatory effects primarily by inhibiting the synthesis of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), it does not significantly affect cyclooxygenase (COX) enzymes.

Antimicrobial Activity: Early Forays into Infectious Disease

Early research also uncovered the antimicrobial potential of substituted indazoles. These initial findings demonstrated that the indazole scaffold could serve as a promising foundation for the development of novel antibacterial agents.

Quantitative Antimicrobial Activity of Early Substituted Indazoles

| Compound Class | Test Organism | Activity Measure | Value | Reference |

| Sulfonamide derivatives of indazole | Bacillus cereus | MIC | 6.2 µg/mL | [6] |

| Staphylococcus aureus | MIC | 6.2 µg/mL | [6] | |

| Escherichia coli | MIC | 3.1 µg/mL | [6] | |

| Pseudomonas aeruginosa | MIC | 3.1 µg/mL | [6] | |

| 3-methyl-1H-indazole derivatives | Bacillus subtilis | Zone of Inhibition | 22 mm (at 300 µg/mL) | [6] |

| Escherichia coli | Zone of Inhibition | 46 mm (at 300 µg/mL) | [6] | |

| 2H-indazole derivatives | Enterococcus faecalis | MIC | ~128 µg/mL | [7] |

| Staphylococcus aureus | MIC | 64-128 µg/mL | [7] | |

| Staphylococcus epidermidis | MIC | 64-128 µg/mL | [7] |

Mechanism of Action: Targeting Bacterial Cell Division

A key mechanism of action for some antibacterial indazole derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[8] FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division.[8][9] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately bacterial cell death.[8]

Conclusion

The journey of substituted indazoles, from their initial synthesis in the late 19th century to the discovery of their diverse biological activities, is a compelling narrative of fundamental chemical research paving the way for significant therapeutic advancements. The pioneering work of chemists like Emil Fischer and the subsequent exploration of the indazole scaffold's potential have cemented its status as a truly "privileged" structure in the armamentarium of medicinal chemists. The foundational synthetic protocols and the early elucidation of biological activities discussed in this guide have provided the essential knowledge base upon which modern drug discovery and development efforts continue to build, leading to a growing number of indazole-based therapies that address a wide range of human diseases.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 9. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2H-Indazole Core: A Comprehensive Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its unique physicochemical properties and diverse biological activities. As a less thermodynamically stable isomer of the more common 1H-indazole, the 2H-tautomer presents distinct reactivity patterns that are crucial for the strategic design and synthesis of novel functional molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the 2H-indazole core, including detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and biological signaling cascades.

Electrophilic Aromatic Substitution

The benzene ring of the 2H-indazole core is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the substituent at the N2-position influence the regioselectivity of these reactions.

Nitration

Nitration of 2-aryl-2H-indazoles can be achieved with regioselectivity at the C7-position of the indazole core.[] This functionalization provides a valuable handle for further synthetic transformations.

Table 1: Nitration of 2-Aryl-2H-indazoles []

| Entry | N2-Substituent | Nitrating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-Chlorophenyl | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | 1 | 2-(4-Chlorophenyl)-7-nitro-2H-indazole | 78 |

| 2 | 4-Bromophenyl | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | 1 | 2-(4-Bromophenyl)-7-nitro-2H-indazole | 75 |

| 3 | 4-Tolyl | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | 1 | 7-Nitro-2-(p-tolyl)-2H-indazole | 82 |

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-7-nitro-2H-indazole []

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, 2-(4-chlorophenyl)-2H-indazole (1.0 equiv., 5.0 mmol, 1.14 g), Fe(NO₃)₃·9H₂O (2.0 equiv., 10.0 mmol, 4.04 g), and Zn(OTf)₂ (0.4 equiv., 2.0 mmol, 727 mg) are added. Anhydrous acetonitrile (20 mL) is then added, and the flask is placed in a preheated oil bath at 80 °C. The reaction mixture is stirred for 1 hour under a nitrogen atmosphere, with the progress monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature and the product is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4-chlorophenyl)-7-nitro-2H-indazole as a yellow solid.

Sulfonylation

While direct sulfonation on the carbocyclic ring can be challenging, functionalization at the C3 position can be achieved through radical pathways. A notable reaction is the oxo-sulfonylation of 2H-indazoles with sulfinic acids, mediated by tert-butyl hydroperoxide (TBHP), to yield 1-sulfonylindazol-3(2H)-ones.[1][4][5]

Table 2: Oxo-Sulfonylation of 2-Phenyl-2H-indazoles [4]

| Entry | 2H-Indazole | Sulfinic Acid | Solvent | Temp | Time (h) | Product | Yield (%) |

| 1 | 2-Phenyl-2H-indazole | 4-Methylbenzenesulfinic acid | CH₃CN | rt | 8 | 2-Phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one | 81 |

| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 4-Methylbenzenesulfinic acid | CH₃CN | rt | 8 | 2-(4-Methoxyphenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | 83 |

| 3 | 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzenesulfinic acid | CH₃CN | rt | 8 | 2-(4-Chlorophenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | 80 |

Experimental Protocol: Synthesis of 2-Phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one [4]

In a round-bottom flask, 2-phenyl-2H-indazole (1.0 equiv., 0.2 mmol) and 4-methylbenzenesulfinic acid (2.0 equiv., 0.4 mmol) are dissolved in acetonitrile (2.0 mL). To this solution, tert-butyl hydroperoxide (1.0 equiv., 0.2 mmol) is added, and the mixture is stirred at room temperature for 8 hours under ambient air. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 2-phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one.

Nucleophilic Substitution

N-Alkylation and N-Arylation

The alkylation of the indazole core can lead to a mixture of N1 and N2 substituted products, with the regioselectivity being highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[6][7][8][9][10] Generally, the use of a strong, non-coordinating base like sodium hydride in a non-polar solvent such as THF tends to favor N1-alkylation, while polar aprotic solvents like DMF can lead to mixtures or favor N2-alkylation depending on the substrate.[7][8][9]

Table 3: Regioselectivity of Indazole Alkylation [6][7][8][9][10]

| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp | N1:N2 Ratio | Total Yield (%) |

| 3-CO₂Me | n-Pentyl bromide | NaH | THF | rt | >99:1 | 92 |

| 3-CO₂Me | n-Pentyl bromide | K₂CO₃ | DMF | rt | 1:1.2 | 85 |

| 7-NO₂ | n-Pentyl bromide | NaH | THF | rt | 4:96 | 91 |

| Unsubstituted | Benzyl bromide | K₂CO₃ | DMF | rt | ~1:1 | - |

Experimental Protocol: Regioselective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [7][8][9]

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv.) in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes, after which the alkyl halide (1.1 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to separate the N1 and N2 isomers.

Nucleophilic Aromatic Substitution (SNAr)

2H-Indazoles bearing strong electron-withdrawing groups on the carbocyclic ring can undergo nucleophilic aromatic substitution. For example, a nitro group at the C5 or C7 position activates the ring towards attack by nucleophiles.

While a specific protocol for the nucleophilic substitution on a 5-nitro-2H-indazole with sodium methoxide was not explicitly found in the searched literature, the general principles of SNAr on nitro-activated aromatic systems can be applied. The reaction would proceed via a Meisenheimer complex, with the nucleophile attacking the carbon bearing the leaving group (if present) or a hydrogen atom in a vicarious nucleophilic substitution (VNS) type reaction. The nitro group stabilizes the negative charge of the intermediate through resonance.

Transition-Metal Catalyzed Cross-Coupling Reactions

The 2H-indazole core can be readily functionalized using a variety of transition-metal catalyzed cross-coupling reactions, which are powerful tools for the construction of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

Halogenated 2H-indazoles are excellent substrates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl and heteroaryl substituents.

Table 4: Suzuki-Miyaura Coupling of 3-Bromo-2H-indazoles

| Bromo-2H-indazole | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | rt | 85-95 | [11] |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [12] |

Experimental Protocol: Suzuki-Miyaura Coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide [11]

To a solution of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (1.0 equiv., 150 mg) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) are added the corresponding boronic acid (3.0 equiv.), potassium carbonate (3.0 equiv.), and Pd(dppf)Cl₂·DCM (0.05 equiv.). The reaction mixture is stirred at room temperature for 8-12 hours. After completion (monitored by TLC), the mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the 2H-indazole scaffold, providing a gateway to a wide range of further transformations.

Table 5: Sonogashira Coupling of Halo-2H-indazoles

| Halo-2H-indazole | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) | Ref |

| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | rt | - | [13] |

| Iodobenzene (model) | Ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | rt | - | [14] |

Experimental Protocol: General Procedure for Sonogashira Coupling [14][15][16]

To a solution of the halo-2H-indazole (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or Et₃N) under an inert atmosphere are added the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is added (2-3 equiv., or used as the solvent). The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC). The reaction is then quenched with an aqueous solution (e.g., saturated NH₄Cl or water) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the 2H-indazole core, with a particular focus on the C3-position.

Table 6: C3-H Functionalization of 2-Aryl-2H-indazoles

| Reaction Type | Reagent | Catalyst/Mediator | Conditions | Yield (%) | Ref |

| Nitration | Fe(NO₃)₃·9H₂O | TEMPO | O₂, 80 °C | Good to excellent | [7][17] |

| Acylation | Aldehydes | DTBP | Chlorobenzene, 120 °C, 9 h | up to 93 | [16] |

| Alkylation | Aldehydes | DTBP | Chlorobenzene, 120 °C, 9 h | up to 88 | [16] |

| Sulfonylation | Sulfonyl hydrazides | Electrochemical | MeCN/H₂O, rt | Good | [18] |

Cycloaddition Reactions

The participation of the 2H-indazole core itself as either a diene or a dienophile in cycloaddition reactions is not well-documented in the literature reviewed. While the synthesis of 2H-indazoles often proceeds via [3+2] cycloadditions, their subsequent reactivity in Diels-Alder or other cycloaddition reactions appears to be a less explored area of their fundamental reactivity. Further research is needed to fully elucidate the potential of the 2H-indazole scaffold in this class of reactions.

Role in Biological Signaling Pathways

2H-Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammation.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses.[19] 2H-Indazole-based compounds have been developed as potent p38 MAPK inhibitors, often binding to an allosteric site on the kinase.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones [organic-chemistry.org]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. research.ucc.ie [research.ucc.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 12. soc.chim.it [soc.chim.it]

- 13. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 20. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of N-methylated Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The nitrogen atoms in the pyrazole ring of indazole can undergo substitution, with N-methylation being a common modification. The position of the methyl group, either at the N1 or N2 position, gives rise to two distinct isomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. These isomers exhibit significantly different electronic and, consequently, physicochemical and pharmacological properties. A thorough understanding of the electronic characteristics of these N-methylated indazoles is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the electronic properties of N-methylated indazoles, supported by quantitative data from spectroscopic, electrochemical, and computational studies.